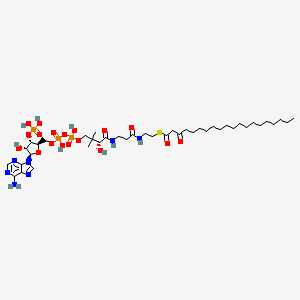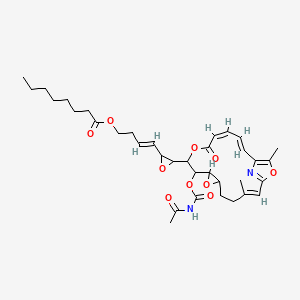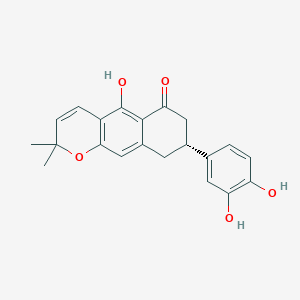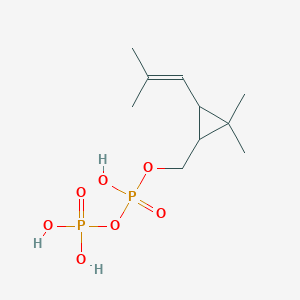![molecular formula C33H30N2O5 B1261528 [5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone CAS No. 1025795-11-2](/img/structure/B1261528.png)
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone is a potent, nonpeptide inhibitor of human mast cell tryptase. It is a small molecule with the molecular formula C26H24N2O3 and a molecular weight of 412.48 g/mol . This compound has been identified as a selective tryptase inhibitor with oral efficacy in animal models of airway inflammation .
Métodos De Preparación
The synthesis of [5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone involves the preparation of spirocyclic piperidine amide derivatives. The synthetic route includes the formation of a spirocyclic structure through a series of chemical reactions. The key steps involve the reaction of benzofuran derivatives with piperidine amides under specific conditions to form the desired spirocyclic compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Aplicaciones Científicas De Investigación
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of spirocyclic piperidine amide derivatives.
Biology: The compound is used to investigate the role of tryptase in various biological processes, including allergic and inflammatory responses.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting tryptase.
Mecanismo De Acción
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone exerts its effects by inhibiting human mast cell tryptase, a serine protease involved in allergic and inflammatory responses. The compound binds to the active site of tryptase, preventing its enzymatic activity. This inhibition reduces the release of inflammatory mediators and alleviates symptoms associated with allergic and inflammatory conditions .
Comparación Con Compuestos Similares
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone is compared with other similar compounds, such as spirocyclic piperidine amide derivatives. These compounds share a similar spirocyclic structure and exhibit tryptase inhibitory activity. this compound is unique due to its high selectivity and potency as a tryptase inhibitor . Other similar compounds include:
- RWJ-58643
- RWJ-56423
- Spiro-dihydrobenzofuran analogues
Propiedades
Número CAS |
1025795-11-2 |
|---|---|
Fórmula molecular |
C33H30N2O5 |
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone;benzoic acid |
InChI |
InChI=1S/C26H24N2O3.C7H6O2/c27-17-20-7-10-23-22(16-20)26(18-30-23)12-14-28(15-13-26)25(29)24-11-9-21(31-24)8-6-19-4-2-1-3-5-19;8-7(9)6-4-2-1-3-5-6/h1-5,7,9-11,16H,12-15,17-18,27H2;1-5H,(H,8,9) |
Clave InChI |
BOSSCQOUHQQZCJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12COC3=C2C=C(C=C3)CN)C(=O)C4=CC=C(O4)C#CC5=CC=CC=C5 |
SMILES canónico |
C1CN(CCC12COC3=C2C=C(C=C3)CN)C(=O)C4=CC=C(O4)C#CC5=CC=CC=C5.C1=CC=C(C=C1)C(=O)O |
| 1025795-11-2 | |
Sinónimos |
JNJ-27390467 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Iodo-6-[(2-iminoimidazolidine-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1261445.png)
![2-Fluoro-4-[5-(3-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B1261447.png)
![(1R,2R,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B1261449.png)
![1-[18F]fluoro-3,6-dioxatetracosane](/img/structure/B1261450.png)

![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1261452.png)
![[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-octadec-9-enoate](/img/structure/B1261453.png)
![N-[(1S)-2-hydroxy-1-phenylethyl]-N-(3-methylbut-2-enyl)-3-phenyl-2-propynamide](/img/structure/B1261454.png)
![(15R)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261455.png)
![(2S,3S,4S)-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1261457.png)

![(3R,3'R,4'S,5'R)-7-bromo-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1261465.png)


